molecular formula C11H11NO B1615393 Ketone, indol-1-YL ethyl CAS No. 73747-53-2

Ketone, indol-1-YL ethyl

Cat. No.: B1615393
CAS No.: 73747-53-2
M. Wt: 173.21 g/mol
InChI Key: XBYKGSPCVQTMGF-UHFFFAOYSA-N
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Description

Ketone, indol-1-YL ethyl is a compound that features an indole ring system attached to an ethyl ketone group. Indole derivatives are significant in both natural and synthetic chemistry due to their wide-ranging biological activities. The indole ring system is a prevalent structure in many natural products, including neurotransmitters like serotonin and various alkaloids. This compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ketone, indol-1-YL ethyl typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring. The reaction conditions often include heating in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.

Another method involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of the ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis due to its efficiency and high yield. The process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ketone, indol-1-YL ethyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Indole-1-ethyl alcohols.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

Ketone, indol-1-YL ethyl has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with neurotransmitter receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ketone, indol-1-YL ethyl involves its interaction with various molecular targets. The indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their function. Additionally, the ketone group can form hydrogen bonds with active site residues in enzymes, modulating their activity. These interactions can affect various biological pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to stimulate root growth in plant cuttings.

Uniqueness

Ketone, indol-1-YL ethyl is unique due to its specific combination of an indole ring and an ethyl ketone group. This structure allows it to participate in a broader range of chemical reactions compared to other indole derivatives. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-indol-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-11(13)12-8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYKGSPCVQTMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224084
Record name Ketone, indol-1-yl ethyl
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73747-53-2
Record name 1-(1H-Indol-1-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73747-53-2
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Record name N-Propionylindole
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Record name N-Propionylindole
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Record name Ketone, indol-1-yl ethyl
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Record name 1-(1-oxopropyl)-1H-indole
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Record name N-PROPIONYLINDOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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